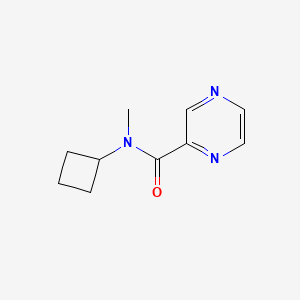

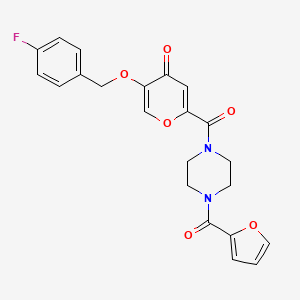

![molecular formula C15H13ClN4OS B2355280 1-(4-chlorophenyl)-3-[(Z)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea CAS No. 866142-46-3](/img/structure/B2355280.png)

1-(4-chlorophenyl)-3-[(Z)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

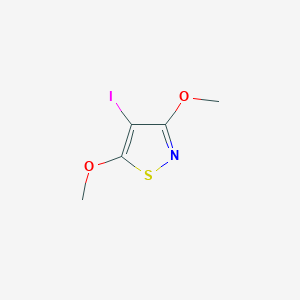

1-(4-Chlorophenyl)-3-[(Z)-1-[5-(Cyanomethyl)thiophen-2-yl]ethylideneamino]urea (abbreviated as CCTU) is a highly active compound that has been widely studied for its potential scientific applications. CCTU is a member of the heterocyclic amine family, which are compounds with a nitrogen atom as a ring member. The compound is synthesized by the reaction of 4-chlorophenyl isocyanate, 5-cyanomethylthiophene-2-carbaldehyde, and triethylamine in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Aplicaciones Científicas De Investigación

Photoisomerization and Molecular Devices

1-(4-chlorophenyl)-3-[(Z)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea and similar compounds exhibit photoisomerization properties, which are significant in the development of molecular devices. These compounds can switch between different isomeric forms in response to light, making them useful in creating light-responsive materials and systems. For instance, the stilbene derivatives in such complexes demonstrate this photoisomerization, enabling potential applications in molecular electronics and photonics (Lock, May, Clements, Lincoln, & Easton, 2004).

Corrosion Inhibition

Compounds like this compound have been researched for their role as corrosion inhibitors. These compounds, particularly their derivatives, can form protective layers on metal surfaces, inhibiting corrosion in acidic environments. This application is crucial in various industrial contexts, such as in the protection of steel structures and machinery (Mistry, Patel, Patel, & Jauhari, 2011).

Antimicrobial and Antifungal Activities

Derivatives of this compound have shown promising results as antimicrobial and antifungal agents. These compounds have been synthesized and tested against various bacterial strains and fungi, demonstrating significant inhibitory activities. This makes them potential candidates for use in pharmaceuticals and healthcare products (Sujatha, Shilpa, & Gani, 2019).

Anticancer Potential

Some derivatives of this compound have been investigated for their anticancer properties. These studies focus on understanding how these compounds interact with cancer cells and the mechanisms through which they exhibit cytotoxicity. This research is vital for developing new anticancer drugs and therapies (Siddig et al., 2021).

Optoelectronic Applications

The electronic and optical properties of derivatives of this compound make them suitable for optoelectronic applications. Their ability to exhibit nonlinear optical properties is particularly useful in the development of optoelectronic devices, where the manipulation of light is essential (Shkir et al., 2018).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-[(Z)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4OS/c1-10(14-7-6-13(22-14)8-9-17)19-20-15(21)18-12-4-2-11(16)3-5-12/h2-7H,8H2,1H3,(H2,18,20,21)/b19-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJZSLJGQHKWCO-GRSHGNNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(S2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=C(S2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

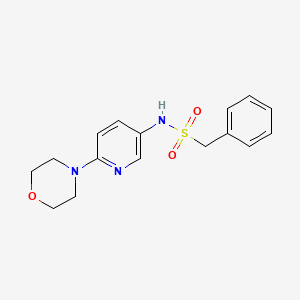

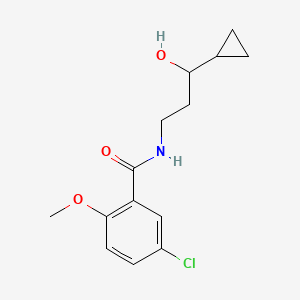

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2355200.png)

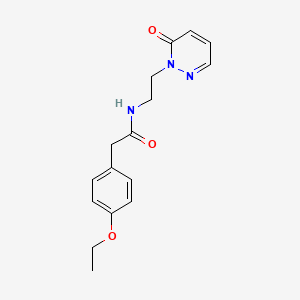

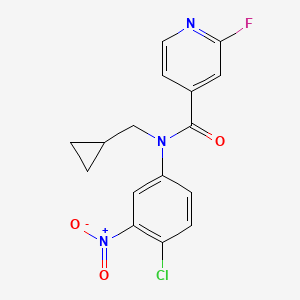

![4-[(2S,3S)-3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2355202.png)

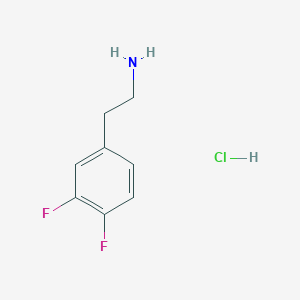

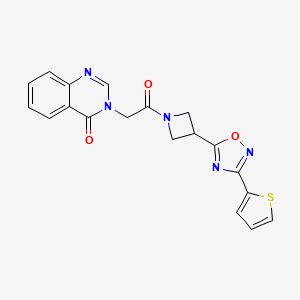

![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2355203.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2355213.png)

![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2355214.png)